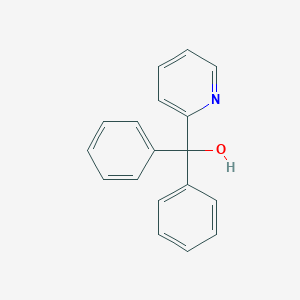

Diphenyl(pyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

diphenyl(pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-14,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNTYLTYDKBLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278960 | |

| Record name | diphenyl(pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19490-90-5 | |

| Record name | 19490-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19490-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diphenyl(pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA,ALPHA-DIPHENYL-2-PYRIDINEMETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Fulcrum of Flexibility: A Technical Guide to the Structural and Conformational Analysis of Diphenyl(pyridin-2-yl)methanol

Introduction: A Scaffold of Significance

In the landscape of medicinal chemistry and materials science, the diphenyl(pyridin-2-yl)methanol scaffold stands out as a privileged structure. Its unique architecture, featuring two phenyl rings and a pyridine moiety converging on a single stereocenter, imparts a confluence of rigidity and flexibility that is critical to its function. This molecule and its derivatives are key intermediates in the synthesis of a range of biologically active compounds, including potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a target for treating inflammation and neuropathic pain.[1] The conformational dynamics of this scaffold are intrinsically linked to its biological activity and physicochemical properties, making a thorough understanding of its three-dimensional structure and preferred conformations paramount for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the structural and conformational analysis of this compound. We will delve into the experimental and computational methodologies employed to elucidate its solid-state and solution-phase structures, offering insights into the subtle interplay of steric and electronic effects that govern its conformational landscape.

I. Solid-State Conformation: Insights from X-Ray Crystallography

A prime example is the crystal structure of phenyl(pyridin-2-yl)methanol.[2] In this structure, the pyridine and phenyl rings are significantly twisted relative to each other, with a dihedral angle of 71.42(10)°. This pronounced torsion is a direct consequence of minimizing steric hindrance between the aromatic rings. In the crystal lattice, the molecules are organized into helical chains through intermolecular O-H···N hydrogen bonds, highlighting the importance of this interaction in the supramolecular assembly.[2]

Key Structural Parameters from Analog Crystal Structures:

| Parameter | Phenyl(pyridin-2-yl)methanol | (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol |

| Formula | C₁₂H₁₁NO | C₁₂H₁₀ClNO |

| Crystal System | Orthorhombic | Monoclinic |

| Dihedral Angle (Phenyl-Pyridine) | 71.42(10)° | 74.34(6)° |

| Key Intermolecular Interaction | O-H···N Hydrogen Bonds | O-H···N Hydrogen Bonds |

Data synthesized from available crystallographic information.

The addition of a second phenyl group, as in this compound, is expected to further increase the steric crowding around the central carbinol carbon. This will likely result in even larger dihedral angles between all three aromatic rings to alleviate these repulsive interactions. The fundamental principle of minimizing steric clash while optimizing favorable interactions, such as intramolecular hydrogen bonding, will dictate the final solid-state conformation.

Experimental Protocol: Single-Crystal X-Ray Diffraction

The successful application of X-ray crystallography is contingent on the growth of high-quality single crystals. The following is a generalized protocol for obtaining crystals of small organic molecules like this compound.

Objective: To grow single crystals suitable for X-ray diffraction analysis.

Materials:

-

This compound (highly purified)

-

A selection of high-purity solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane)

-

Small, clean glass vials or test tubes

-

Parafilm or loosely fitting caps

-

Microscope for crystal inspection

Procedure:

-

Solvent Screening: The choice of solvent is critical. A suitable solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

-

Slow Evaporation Method:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

-

Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

-

Slow Cooling Method:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to promote crystallization.

-

-

Vapor Diffusion Method:

-

Dissolve the compound in a solvent in which it is highly soluble (the "good" solvent).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but is miscible with the "good" solvent (the "bad" solvent).

-

The "bad" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and inducing crystallization.

-

-

Crystal Harvesting and Mounting: Once suitable crystals have formed (typically with dimensions > 0.1 mm), carefully remove them from the mother liquor and mount them on a goniometer head for data collection.

Self-Validation: The quality of the crystals can be initially assessed under a microscope for well-defined faces and lack of twinning or other defects. The ultimate validation comes from the diffraction experiment itself, where a well-ordered crystal will produce sharp, well-resolved diffraction spots.

II. Solution-State Conformation: Unraveling Dynamics with NMR Spectroscopy

While X-ray crystallography provides a static snapshot of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics in solution. For a flexible molecule like this compound, the solution-phase conformation may differ significantly from the solid-state structure due to the absence of crystal packing forces and the influence of the solvent.

The key to understanding the solution-state conformation lies in the through-space interactions between protons, which can be detected using 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY).[3][4]

Causality in Experimental Choice: For a molecule of the size and flexibility of this compound, a standard 1D ¹H NMR spectrum will reveal the chemical environment of the protons, but will not provide direct conformational information. 2D experiments are essential. COSY, HSQC, and HMBC experiments establish the covalent framework of the molecule. The crucial experiment for conformational analysis is NOESY (or ROESY for medium-sized molecules where the NOE may be close to zero).[3] The presence of a cross-peak between two protons in a NOESY spectrum indicates that they are close in space (typically < 5 Å), irrespective of the number of bonds separating them.

Expected NOE Correlations for this compound:

-

Intra-ring NOEs: Between adjacent protons on the phenyl and pyridine rings, confirming assignments.

-

Inter-ring NOEs: The most informative for conformation. NOEs between protons on one phenyl ring and the other, or between a phenyl ring and the pyridine ring, will define the relative orientation of these rings.

-

NOEs involving the carbinol proton: The carbinol proton's proximity to specific aromatic protons will further constrain the conformational model.

The presence of an intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen would significantly restrict the conformational freedom and could be inferred from the chemical shift of the OH proton and its NOE contacts.

Experimental Protocol: 2D NOESY/ROESY Spectroscopy

Objective: To identify through-space proton-proton interactions to elucidate the solution-state conformation.

Materials:

-

This compound (high purity, ~5-10 mg)

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR spectrometer with 2D capabilities

Procedure:

-

Sample Preparation: Dissolve the sample in the chosen deuterated solvent in an NMR tube. The choice of solvent can influence the conformation, so it should be reported.

-

Acquisition of Standard Spectra: Acquire 1D ¹H and ¹³C spectra, as well as 2D COSY, HSQC, and HMBC spectra to assign all proton and carbon resonances.

-

NOESY/ROESY Experiment Setup:

-

Choose between NOESY and ROESY based on the molecular weight. For a molecule of this size, ROESY is often a safer choice to avoid zero-crossing of the NOE.[3]

-

The mixing time (τm) is a critical parameter. It should be optimized to allow for the build-up of NOE cross-peaks without significant spin diffusion. A typical starting point for a molecule of this size would be in the range of 300-800 ms.[4]

-

-

Data Processing and Analysis:

-

Process the 2D data with appropriate window functions and phasing.

-

Integrate the cross-peaks. The volume of a cross-peak is proportional to r⁻⁶, where r is the distance between the two protons.

-

Use the distance restraints derived from the NOE data to build a model of the predominant solution-state conformation.

-

Self-Validation: The consistency of the NOE-derived distance restraints with a sterically and electronically plausible molecular model serves as a self-validation of the experimental results. The absence of NOEs between protons that are known to be far apart in all reasonable conformations also validates the data.

III. Computational Conformational Analysis: Mapping the Energy Landscape

Computational chemistry provides a powerful complementary approach to experimental methods for exploring the conformational landscape of flexible molecules.[5][6] By calculating the potential energy of different conformations, we can identify low-energy, stable structures and the energy barriers between them.

For this compound, the key degrees of freedom are the rotations around the C-C bonds connecting the aromatic rings to the central carbinol carbon. A systematic or stochastic conformational search can be performed to explore the potential energy surface associated with these rotations.

Factors Influencing Conformation:

-

Steric Hindrance: The bulky phenyl and pyridyl groups will repel each other, disfavoring planar conformations.[7][8] This is the primary driver for the propeller-like conformation observed in analogous crystal structures.

-

Intramolecular Hydrogen Bonding: The presence of a hydroxyl group and a pyridine nitrogen creates the potential for an intramolecular hydrogen bond.[9][10] This interaction, if present, would significantly stabilize conformations where the OH group is oriented towards the nitrogen, acting as a conformational lock.

-

Electronic Effects: π-π stacking interactions are unlikely to be significant due to the steric hindrance forcing a non-planar arrangement. However, subtle electronic interactions between the rings can still influence the precise rotational energy barriers.[11][12]

Computational Protocol: Conformational Search and Energy Calculation

Objective: To identify the low-energy conformers of this compound and estimate their relative populations.

Software: A molecular modeling package such as Gaussian, Schrödinger Maestro, or MOE.

Procedure:

-

Initial Structure Generation: Build a 3D structure of this compound.

-

Conformational Search:

-

Employ a robust conformational search algorithm. For flexible molecules, methods like Low-Mode Molecular Dynamics (LowModeMD) or Monte Carlo Multiple Minimum (MCMM) are effective.[6]

-

The search should be performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., OPLS, MMFF).

-

-

Geometry Optimization and Energy Refinement:

-

Take the unique conformers generated from the search and perform geometry optimization using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

For even greater accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated method.

-

-

Analysis of Results:

-

Analyze the geometries of the low-energy conformers, paying close attention to the dihedral angles between the rings and the orientation of the hydroxyl group.

-

Calculate the relative energies (e.g., Gibbs free energy) of the conformers to determine their Boltzmann populations at a given temperature.

-

Visualize the potential energy surface to understand the barriers to rotation between different conformations.

-

Self-Validation: The computational results should be compared with experimental data where possible. For instance, the calculated lowest-energy conformation should be consistent with the major species observed by NMR (based on NOE data). The calculated dihedral angles can be compared with those from the crystal structures of analogous compounds.

IV. Synthesis and Application in Drug Discovery

The structural and conformational insights gained from these analyses are directly applicable to the synthesis and optimization of this compound derivatives as therapeutic agents. The synthesis of this scaffold is often achieved via a Grignard reaction between 2-benzoylpyridine and phenylmagnesium bromide.[13][14][15][16]

The central carbon atom is a stereocenter, and the synthesis can be adapted to produce specific enantiomers, which is often crucial for biological activity. Asymmetric hydrogenation of the precursor ketone, 2-benzoylpyridine, using chiral catalysts is an efficient method for obtaining enantiomerically pure (S)- or (R)-phenyl(pyridin-2-yl)methanol.[17]

In the context of drug design, understanding the preferred conformation is vital. For example, in the development of TRPV3 antagonists, the specific spatial arrangement of the phenyl and pyridyl rings is critical for binding to the receptor.[1] Computational docking studies, informed by the conformational analysis, can predict how different derivatives will interact with the target protein, guiding the synthesis of more potent and selective compounds. The ability to form an intramolecular hydrogen bond can also be exploited to modulate physicochemical properties like membrane permeability.[9]

Conclusion

The structural analysis of this compound reveals a molecule with a rich and complex conformational landscape governed by a delicate balance of steric repulsion and stabilizing intramolecular interactions. Through a synergistic application of X-ray crystallography on analogous structures, solution-state NMR spectroscopy, and computational modeling, a comprehensive understanding of its three-dimensional structure and dynamic behavior can be achieved. This knowledge is not merely of academic interest; it is a cornerstone for the rational design of novel therapeutics and functional materials based on this versatile and important chemical scaffold. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently explore and exploit the structural intricacies of this compound and its derivatives.

References

-

Chen, I. J., & Foloppe, N. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Bioorganic & Medicinal Chemistry, 21(24), 7898–7920. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chen, I. J., & Foloppe, N. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. PubMed. [Link]

-

Shalaeva, M., et al. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 4(11), 1521-1533. [Link]

-

Nikitina, E., et al. (2022). Accurate and Efficient Conformer Sampling of Cyclic Drug-Like Molecules with Inverse Kinematics. Semantic Scholar. [Link]

-

Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(12), 5896–5913. [Link]

-

Yuriev, E., et al. (2011). Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course. Journal of Chemical Education, 88(8), 1162-1165. [Link]

-

University of Wisconsin-Madison. (2018). NOESY and ROESY. [Link]

-

Perola, E., & Charifson, P. S. (2004). Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding. Journal of Medicinal Chemistry, 47(10), 2499–2510. [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Tanaka, Y., et al. (2025). Steric and Conformational Effects in Molecular Junctions. Chemistry – An Asian Journal, 20(9), e202401831. [Link]

-

PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]

-

Scribd. (n.d.). Grignard Reaction: Diphenylmethanol Synthesis. Retrieved from [Link]

-

Appavoo, D., et al. (2022). Exploring steric and electronic parameters of biaryl phosphacycles. New Journal of Chemistry, 46(12), 5655-5664. [Link]

-

Hoff, O. G., et al. (2015). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 34(18), 4457-4460. [https://www.kgroup.rutgers.edu/sites/default/files/inline-files/Organometallics 2010 3388-3391.pdf]([Link] 2010 3388-3391.pdf)

-

Appavoo, D., et al. (2022). Exploring steric and electronic parameters of biaryl phosphacycles. RSC Publishing. [Link]

-

MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). PHENYL(PYRIDIN-2-YL)METHANOL HYDROCHLORIDE, (R)-. Retrieved from [Link]

-

Li, S., et al. (2017). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PubMed Central. [Link]

-

Tanaka, Y., et al. (2025). Steric and Conformational Effects in Molecular Junctions. ResearchGate. [Link]

-

Kim, H., & Kang, S. K. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o947. [Link]

-

Scribd. (n.d.). NOESY and ROESY NMR Techniques Guide. Retrieved from [Link]

-

Aldeghi, M., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(3), 1234–1241. [Link]

- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

-

Wang, R., et al. (2022). Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials. Molecules, 27(21), 7436. [Link]

-

Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

-

Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]

-

Caron, G., et al. (2018). Log P as a tool in intramolecular hydrogen bond considerations. IRIS-AperTO - UniTo. [https://iris.unito.it/retrieve/handle/2318/1677353/368812/Molinspiration paper.pdf]([Link] paper.pdf)

-

de la Cruz, P., et al. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 7), 631–635. [Link]

-

MDPI. (n.d.). Computational Study on the Conformational Preferences of Neutral, Protonated and Deprotonated Glycine Dimers. Retrieved from [Link]

-

Catlow, C. R. A., et al. (2017). A computational study of direct CO2 hydrogenation to methanol on Pd surfaces. Physical Chemistry Chemical Physics, 19(40), 27314–27324. [Link]

-

Pluhařová, E., et al. (2022). Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations. The Journal of Physical Chemistry B, 126(30), 5641–5653. [Link]

Sources

- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of phenyl(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 4. scribd.com [scribd.com]

- 5. dasher.wustl.edu [dasher.wustl.edu]

- 6. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steric and Conformational Effects in Molecular Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring steric and electronic parameters of biaryl phosphacycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Exploring steric and electronic parameters of biaryl phosphacycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. scribd.com [scribd.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. theochem.mercer.edu [theochem.mercer.edu]

- 17. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

Physical and chemical properties of diphenyl(pyridin-2-yl)methanol

An In-depth Technical Guide to Diphenyl(pyridin-2-yl)methanol

Introduction

This compound is a significant chemical scaffold in the fields of medicinal and organic chemistry.[1] Its molecular architecture, which integrates a pyridine ring with a benzhydryl alcohol moiety, establishes it as a valuable precursor and intermediate for the synthesis of a wide array of biologically active molecules and advanced materials.[1] The central carbon atom of the methanol group is a stereocenter, meaning the molecule is chiral and exists as two non-superimposable mirror images, or enantiomers.[1] This chirality is of paramount importance in pharmaceutical applications, where often only one enantiomer exhibits the desired therapeutic effect.

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, its synthesis, reactivity, and key applications, designed for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Physicochemical Properties

The unique arrangement of aromatic rings and the hydroxyl group dictates the compound's physical characteristics, solubility, and interaction with other molecules.

Chemical Identity and Properties

Key identifying information and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 19490-90-5 | Benchchem, VSNCHEM[1][2] |

| Molecular Formula | C₁₈H₁₅NO | Benchchem[1] |

| Molecular Weight | 261.3 g/mol | Benchchem[1] |

| Appearance | White to off-white solid | C/D/N Isotopes (analogue)[3] |

| Melting Point | 65 - 67 °C (for diphenylmethanol analogue) | C/D/N Isotopes, Sigma-Aldrich[3] |

| Boiling Point | 297 - 298 °C (for diphenylmethanol analogue) | C/D/N Isotopes, Sigma-Aldrich[3] |

| Water Solubility | 0.52 g/L (for diphenylmethanol analogue) | C/D/N Isotopes[3] |

Note: Some physical data, such as melting and boiling points, are cited for the closely related analogue diphenylmethanol due to a lack of specific experimental data for this compound in the provided sources.

Molecular Structure Visualization

The structure consists of a central carbon atom bonded to two phenyl groups, a pyridin-2-yl group, and a hydroxyl group.

Caption: 2D molecular structure of this compound.

Spectroscopic Profile

Spectroscopic techniques are essential for confirming the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : As the most powerful tool for elucidating the carbon-hydrogen framework, NMR provides detailed information about the chemical environment of each atom.[1] In a typical ¹H NMR spectrum in deuterated chloroform (CDCl₃), one would expect to see distinct signals for the aromatic protons on the pyridine and phenyl rings, as well as a characteristic singlet for the hydroxyl proton. The ¹³C NMR spectrum would show unique resonances for the carbinol carbon, the carbons of the two phenyl rings, and the five distinct carbons of the pyridine ring.[1][4]

-

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and elemental composition. For this compound, the mass spectrum is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 261, corresponding to its molecular weight.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present. The spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the alcohol group. Sharp peaks corresponding to C-H stretching of the aromatic rings would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic and pyridine rings would be observed in the 1400-1600 cm⁻¹ region.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through both classical and modern asymmetric methods, reflecting its importance as a chiral building block.

Synthetic Methodologies

2.1.1 Classical Synthesis: Grignard Reaction

A long-standing and reliable method for synthesizing this compound is the Grignard reaction.[1] This pathway involves the nucleophilic addition of a phenyl organometallic reagent, typically phenylmagnesium bromide, to the carbonyl carbon of 2-benzoylpyridine.[1] The choice of an ether solvent like tetrahydrofuran (THF) is critical as it stabilizes the Grignard reagent.

Caption: Workflow for the Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

-

Preparation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of 2-benzoylpyridine in anhydrous tetrahydrofuran (THF).

-

Reagent Addition : Cool the flask in an ice bath. Slowly add an excess of phenylmagnesium bromide solution in THF dropwise while stirring. The causality here is to control the exothermic reaction and prevent side reactions.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This step protonates the intermediate alkoxide and neutralizes excess Grignard reagent.

-

Extraction and Purification : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]

2.1.2 Asymmetric Synthesis: Catalytic Hydrogenation

For applications requiring enantiomerically pure forms of the alcohol, asymmetric hydrogenation of the prochiral ketone precursor, 2-benzoylpyridine, is the most efficient method.[1] This process utilizes a small amount of a chiral transition metal catalyst (based on Iridium, Rhodium, or Ruthenium) to selectively produce either the (R)- or (S)-enantiomer.[1][6]

Caption: Asymmetric hydrogenation workflow for enantioselective synthesis.

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation : In an inert atmosphere glovebox, mix the metal precursor (e.g., [Ir(COD)Cl]₂) with the chosen chiral ligand in a suitable solvent and stir to form the active catalyst.[6][7]

-

Reaction Setup : In a high-pressure autoclave, add the substrate (2-benzoylpyridine), the prepared catalyst solution, a base (e.g., lithium tert-butoxide), and the reaction solvent (e.g., methanol).[6] The base is crucial for activating the catalyst and facilitating the hydrogenation.

-

Hydrogenation : Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3.0–5.0 MPa). Heat the reaction to the specified temperature (e.g., 40–80 °C) and stir for the required time (e.g., 8–12 hours).[6][7]

-

Workup : After cooling and safely venting the hydrogen, concentrate the reaction mixture under reduced pressure.

-

Purification and Analysis : Add water to the residue and extract with ethyl acetate. The combined organic phases are dried and concentrated. The yield and enantiomeric excess (ee) are determined by chiral HPLC analysis. High yields (up to 97%) and excellent enantioselectivity (ee >99%) have been reported for this method.[1][6]

Chemical Reactivity

The reactivity of this compound is governed by its functional groups: the hydroxyl group and the pyridine ring.

-

Ligand Behavior : The molecule is a derivative of 2-(hydroxymethyl)pyridine (hmpH) and functions as a hemilabile ligand.[1] It possesses both a "hard" nitrogen donor from the pyridine ring and a "soft" oxygen donor from the hydroxyl group (which can be deprotonated to form an alkoxide). This dual nature allows it to form stable complexes with a variety of metal ions. The bulky phenyl groups introduce significant steric hindrance, which can be strategically used to influence the formation and geometry of metal clusters.[1]

-

Derivatization : The hydroxyl group is a key site for modification. It can be deprotonated to form the corresponding diphenyl(pyridin-2-yl)methoxide (dphmp⁻), which is a potent nucleophile and ligand.[1] Additionally, the phenyl rings can be substituted with various functional groups to modulate the electronic and steric properties of the molecule, leading to analogues with altered biological activity or material properties.[1] For example, treatment with tosyl chloride can lead to chlorination under certain conditions, converting the alcohol into a better leaving group.[8]

Applications in Research and Development

The structural features of this compound make it a versatile tool in several areas of chemical science.

Medicinal Chemistry and Drug Development

This compound serves as a crucial building block for synthesizing pharmaceuticals and other biologically active molecules.[1]

-

TRPV3 Antagonists : Research has shown that derivatives based on the (pyridin-2-yl)methanol structure can act as novel and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1] As TRPV3 is a therapeutic target for conditions involving pain, inflammation, and skin disorders, these antagonists are promising candidates for preclinical development.[1]

-

Antimalarial Drug Synthesis : The molecular skeleton is a key structural motif in the synthesis of compounds like mefloquine, an important antimalarial drug.[1][7] The ability to produce specific enantiomers of the core structure is critical for optimizing the efficacy and safety of such drugs.

Coordination Chemistry and Catalysis

As a hemilabile ligand, this compound and its deprotonated form are used to construct complex metal-organic frameworks (MOFs) and coordination polymers.[1][9] The steric bulk of the phenyl groups can direct the assembly of metal ions into specific cluster formations. Furthermore, metal complexes incorporating this ligand framework are explored for their catalytic activity, particularly in asymmetric synthesis.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is based on data for analogous compounds and should be treated as a guideline.

-

Hazard Identification : May be harmful if swallowed, inhaled, or absorbed through the skin.[3] It may cause irritation to the skin, eyes, and respiratory tract.[3][10]

-

Handling Precautions :

-

Storage :

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

-

Disposal :

-

Dispose of waste material in accordance with local, state, and federal regulations. Dissolving the material in a combustible solvent for incineration in a chemical incinerator is a possible method.[13]

-

Conclusion

This compound is a compound of significant scientific interest, underpinned by its unique structural and chemical properties. Its role as a chiral building block, a versatile hemilabile ligand, and a scaffold for medicinal agents highlights its importance. The well-established synthetic routes, particularly modern asymmetric methods, ensure access to enantiomerically pure forms, further expanding its utility in the development of sophisticated pharmaceuticals and materials. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist or researcher working with this valuable chemical entity.

References

-

Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585. (n.d.). PubChem, NIH. Retrieved January 14, 2026, from [Link]

-

(4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Supporting Information. (2021). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Safety Data Sheet: Diphenylmethanol. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

- Preparation method of (S)-phenyl (pyridine-2-yl) methanol derivative. (2019). Google Patents.

- Preparation method of (R)-phenyl (pyridine-2-yl) methanol derivative. (2019). Google Patents.

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]

-

The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)-. (n.d.). precisionFDA. Retrieved January 14, 2026, from [Link]

-

Pyridine methanol chlorinations. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

-

CAS 1620-30-0 | Diphenyl(pyridin-4-yl)methanol. (n.d.). Alchem.Pharmtech. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PYRIDINE-2-YL DIPHENYLMETHANOL | VSNCHEM [vsnchem.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 7. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Diphenyl(pyridin-2-yl)methanol CAS number and synonyms

An In-Depth Technical Guide to Diphenyl(pyridin-2-yl)methanol: Synthesis, Characterization, and Applications

Introduction

This compound is a significant chemical scaffold in the fields of medicinal and organic chemistry. Its unique structure, which incorporates a pyridine ring and a benzhydryl alcohol moiety, establishes it as a valuable intermediate for the synthesis of a wide array of biologically active molecules.[1] This guide provides a comprehensive overview of its chemical identity, synthesis methodologies, analytical characterization, and key applications, with a focus on its role in drug discovery and materials science.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a compound is the cornerstone of its effective application in research and development. This section details the essential identifiers and physicochemical characteristics of this compound.

CAS Number and Synonyms

-

CAS Number : 19490-90-5[1]

-

IUPAC Name : this compound[1]

-

Molecular Formula : C₁₈H₁₅NO[1]

-

Molecular Weight : 261.3 g/mol [1]

-

InChI Key : IBNTYLTYDKBLRC-UHFFFAOYSA-N[1]

Synonyms : Due to its structure, various systematic and common names are used in literature, including:

-

α,α-Diphenyl-2-pyridinemethanol

-

2-(Diphenylhydroxymethyl)pyridine

-

Benzenemethanol, α-phenyl-α-2-pyridinyl-

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity.

| Property | Value | Source |

| Molecular Weight | 261.3 g/mol | [1] |

| Molecular Formula | C₁₈H₁₅NO | [1] |

| Appearance | White to off-white crystalline powder | Inferred from typical small organic molecules of this type |

| Melting Point | Data not consistently available in search results | |

| Solubility | Soluble in organic solvents like deuterated chloroform (CDCl₃) | [1] |

Synthesis Methodologies

The synthesis of this compound can be approached through several established and modern synthetic routes. The choice of method often depends on the desired scale, purity, and, critically, the need for specific stereoisomers.

Grignard Reaction: A Classic Approach

A primary and long-standing method for the synthesis of this compound is the Grignard reaction.[1] This approach involves the nucleophilic addition of a phenyl organometallic reagent, such as phenylmagnesium bromide, to a suitable ketone precursor.

-

Causality : The Grignard reagent (phenylmagnesium bromide) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone (2-benzoylpyridine). The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. The use of an excess of the Grignard reagent ensures the reaction goes to completion.

Diagram: Grignard Synthesis of this compound

Caption: Workflow for the Grignard synthesis of this compound.

Asymmetric Synthesis for Chiral Analogs

The central carbinol carbon in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). For many pharmaceutical applications, a single enantiomer is required. Asymmetric hydrogenation of the prochiral ketone precursor, phenyl(pyridin-2-yl)methanone (2-benzoylpyridine), is the most efficient and widely used method to achieve this.[1]

-

Expertise & Experience : This reaction utilizes a small amount of a chiral transition metal catalyst (often based on iridium, rhodium, or ruthenium) to selectively produce one of the two possible alcohol enantiomers.[1] The choice of the chiral ligand is paramount as it dictates the stereochemical outcome of the reaction, yielding either the (R)- or (S)-enantiomer with high enantiomeric excess (ee).[1] Patented methods describe the use of an Iridium catalyst, which can achieve yields up to 97% and an ee greater than 99%.[1]

Advanced Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.[1]

-

¹H NMR : The proton NMR spectrum provides a distinct fingerprint of the molecule. Key signals include a downfield multiplet for the proton on the pyridine ring adjacent to the nitrogen, signals for the other pyridine and phenyl protons in the aromatic region, and a characteristic singlet for the hydroxyl proton.[1]

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 8.60 | d | Pyridine H (position 6) |

| 7.64 | td | Pyridine H (position 4) |

| 7.40-7.21 | m | Phenyl H's and Pyridine H (position 5) |

| 7.12 | d | Pyridine H (position 3) |

| 6.28 | s | Hydroxyl (OH) |

| Data reported in CDCl₃[1] |

-

¹³C NMR : The carbon-13 NMR spectrum reveals the number of distinct carbon environments. This includes the carbon atoms of the two phenyl rings, the pyridine ring, and the central carbinol carbon.[1]

| Chemical Shift (δ) [ppm] | Assignment |

| 163.2 | Pyridine C (position 2) |

| 147.7 | Pyridine C (position 6) |

| Data reported in CDCl₃[1] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. In a typical mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 261.[1]

Applications in Research and Drug Development

The structural motifs within this compound make it a compound of significant interest in several areas of chemical and pharmaceutical research.

A Versatile Chiral Building Block

The this compound skeleton is recognized as an important chiral building block for the synthesis of various natural products, pharmaceuticals, and agrochemicals.[1] For instance, it is a key structural motif in the synthesis of compounds like (R,S)-mefloquine, an antimalarial drug.[1]

Antagonists for the TRPV3 Ion Channel

Research indicates that derivatives based on the (pyridin-2-yl)methanol structure can act as novel and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1][2] TRPV3 is a potential therapeutic target for conditions involving inflammation, pain sensation, and skin disorders.[1][2] Antagonists based on this scaffold have demonstrated favorable preclinical profiles in models of neuropathic pain.[1][2]

Diagram: Role in TRPV3 Antagonism

Caption: The antagonistic relationship between the scaffold and the TRPV3 channel.

Ligand in Coordination Chemistry

This compound can function as a hemilabile ligand in coordination chemistry.[1] It contains both a "hard" nitrogen donor from the pyridine ring and a "soft" oxygen donor from the deprotonated hydroxyl group.[1] The bulky phenyl groups introduce steric hindrance, which can be strategically used to influence the formation and geometry of metal clusters.[1]

Experimental Protocols

The following section provides a detailed protocol for the asymmetric synthesis of (S)-phenyl(pyridin-2-yl)methanol, a closely related and highly valuable chiral alcohol. This protocol is adapted from established methods and highlights the critical parameters for achieving high yield and enantioselectivity.[3][4][5]

Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone

Objective : To synthesize (S)-phenyl(pyridin-2-yl)methanol with high enantiomeric excess.

Materials :

-

Phenyl(pyridin-2-yl)methanone

-

Chiral ligand (e.g., I-1 as described in patent CN109776400B)[4]

-

Metal complex [Ir(COD)Cl]₂[3]

-

Anhydrous methanol

-

Lithium tert-butoxide

-

Hydrogen gas (high pressure)

-

High-pressure autoclave

-

Standard laboratory glassware

-

Inert atmosphere glovebox or Schlenk line

Protocol :

-

Catalyst Preparation (under inert atmosphere) : a. In a clean, dry flask under an argon atmosphere, add the chiral ligand (0.025 mmol) and the metal complex [Ir(COD)Cl]₂ (0.012 mmol).[3] b. Add anhydrous methanol (1.5 mL) and stir the mixture at 25°C for 30 minutes to form the active catalyst solution.[3]

-

Asymmetric Hydrogenation : a. To a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (e.g., 44.0 g, 0.24 mol), the pre-formed catalyst solution, lithium tert-butoxide (12 mmol), and additional methanol (100 mL).[3] b. Seal the autoclave and purge with hydrogen gas three times. c. Pressurize the autoclave with hydrogen to 3.0 MPa.[3] d. Heat the reaction to the desired temperature (e.g., 80°C) and stir for 8 hours.[3][4]

-

Work-up and Purification : a. After the reaction period, cool the autoclave to room temperature and carefully release the pressure. b. Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.[3] c. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).[3] d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product using silica gel column chromatography to obtain the pure (S)-phenyl(pyridin-2-yl)methanol.

-

Analysis : a. Determine the final yield. b. Measure the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Trustworthiness : This protocol is self-validating through the final analytical step. The enantiomeric excess determined by chiral HPLC directly measures the success of the asymmetric induction by the catalyst system. A high ee (>95%) confirms the fidelity of the described method.

Conclusion

This compound stands out as a molecule of considerable utility and potential. Its straightforward synthesis, rich chemistry, and the biological activity of its derivatives make it a valuable tool for researchers in drug discovery and materials science. The continued development of efficient and stereoselective synthetic methods will undoubtedly expand its applications and lead to the discovery of new therapeutic agents and advanced materials.

References

-

Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

(4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Di(pyridin-2-yl)methanol - LookChem . LookChem. Available at: [Link]

- CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents. Google Patents.

- CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents. Google Patents.

-

Supplementary Information - The Royal Society of Chemistry . Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers . Frontiers. Available at: [Link]

-

AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones Dan . Journal of Undergraduate Chemistry Research. Available at: [Link]

-

Pyridine methanol chlorinations. | Download Table - ResearchGate . ResearchGate. Available at: [Link]

-

Crystal structure of phenyl(pyridin-2-yl)methanol - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI . MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 5. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

A Guide to the Spectroscopic Characterization of Diphenyl(pyridin-2-yl)methanol

Foreword: The Structural Imperative

In the realm of medicinal chemistry and materials science, diphenyl(pyridin-2-yl)methanol (CAS 19490-90-5) stands as a molecule of significant interest. Its architecture, featuring a central carbinol stereocenter, two phenyl rings, and a coordinating pyridyl moiety, makes it a valuable chiral building block for pharmaceuticals and a versatile hemilabile ligand in catalysis.[1] The precise arrangement of these functional groups dictates the molecule's biological activity and chemical reactivity. Therefore, unambiguous structural confirmation is not merely a procedural step but the foundational pillar upon which all subsequent research is built.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required to elucidate and verify the structure of this compound. We will move beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, empowering researchers to approach their own characterizations with confidence and scientific rigor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C) within a strong magnetic field, we can map the chemical environment of each atom, revealing the structural scaffold.

Experimental Rationale & Design

The choice of experiment and parameters is critical for acquiring high-quality, interpretable NMR data.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound. Its ability to dissolve the analyte and its relatively simple solvent signal (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) minimize spectral overlap with key analyte resonances.[2]

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm). Its single, sharp resonance is inert and well-removed from the aromatic and carbinol signals of the analyte, providing a reliable reference point.[2]

-

Experiment Types:

-

¹H NMR: This is the primary experiment to identify the number and types of hydrogen atoms. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a wealth of structural information.

-

¹³C{¹H} NMR: A proton-decoupled ¹³C experiment reveals the number of unique carbon environments. The chemical shifts are highly indicative of the carbon type (alkane, aromatic, carbonyl, etc.).

-

2D NMR (HSQC/HMBC - Optional): For unequivocal assignment, 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. HSQC correlates each proton to its directly attached carbon, while HMBC reveals longer-range (2-3 bond) correlations, confirming the connectivity of molecular fragments.

-

Detailed Experimental Protocol: NMR Acquisition

The following protocol ensures a self-validating system for data acquisition.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS within a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C{¹H} Acquisition: Acquire the proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C (typically 128-1024 scans).

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C.

Data Presentation: NMR Spectral Data

The following tables summarize the expected NMR data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | d | 1H | Pyridine H-6 |

| ~7.7 | td | 1H | Pyridine H-4 |

| ~7.2-7.5 | m | 11H | Phenyl Protons + Pyridine H-3, H-5 |

| ~6.0 | s (broad) | 1H | -OH |

Note: The ¹H NMR data is based on descriptive information and analysis of similar structures. The hydroxyl (-OH) proton is often broad and its chemical shift is concentration-dependent. Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.

Table 2: ¹³C NMR Spectral Data (CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 163.2 | Pyridine C-2 (C-C(OH)) |

| 147.7 | Pyridine C-6 |

| 146.1 | Phenyl C (quaternary, ipso) |

| 136.4 | Pyridine C-4 |

| 128.1 | Phenyl CH |

| 127.9 | Phenyl CH |

| 127.3 | Phenyl CH |

| 122.9 | Pyridine C-3 |

| 121.7 | Pyridine C-5 |

| 81.9 | Carbinol C-OH |

Data Interpretation: Decoding the Spectra

The NMR data directly correlates to the molecular structure.

-

¹H NMR: The aromatic region (7.2-8.5 ppm) integrates to 14 protons (4 on the pyridine ring, 10 on the two phenyl rings). The most downfield proton (~8.5 ppm) is adjacent to the electronegative nitrogen of the pyridine ring (H-6). The broad singlet for the hydroxyl proton is characteristic of an alcohol.

-

¹³C NMR: The spectrum shows 10 distinct signals, indicating some symmetry in the molecule. The two phenyl rings are equivalent, reducing the number of expected signals. The most downfield carbon at 163.2 ppm is assigned to the pyridine C-2, which is directly bonded to the electron-withdrawing carbinol group. The carbinol carbon itself appears at 81.9 ppm, a typical shift for a carbon bonded to an oxygen atom. The remaining signals correspond to the other carbons of the aromatic rings.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally reliable method for confirming the presence of key functional groups.

Experimental Rationale & Design

The goal of the IR experiment is to identify the characteristic vibrations of the hydroxyl and aromatic moieties.

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets for solid samples. It requires minimal sample preparation and provides high-quality data.

-

Causality: The O-H bond in an alcohol exhibits a strong, broad stretching vibration due to hydrogen bonding. The C-H bonds of the aromatic rings have characteristic stretching frequencies just above 3000 cm⁻¹, while the aromatic C=C bonds show distinct stretching bands in the 1600-1400 cm⁻¹ region. These absorptions provide a definitive functional group fingerprint.

Detailed Experimental Protocol: IR Acquisition

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Using an FTIR spectrometer, apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-650 cm⁻¹.

-

Background Correction: Before running the sample, a background spectrum of the empty ATR crystal must be recorded. The instrument software automatically subtracts this from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Data Presentation: Characteristic IR Absorptions

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100-3020 | Medium, Sharp | C-H Stretch | Aromatic (sp² C-H) |

| 1600-1585 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1500-1400 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1170 | Strong | C-O Stretch | Tertiary Alcohol |

Source: Data compiled from expected values for the functional groups present.[1][3][4]

Data Interpretation: Vibrational Fingerprints

-

The most prominent feature is the broad absorption band in the 3600-3200 cm⁻¹ region, which is unequivocal evidence for the hydroxyl group.[1]

-

The sharp peaks just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds.

-

The series of absorptions in the 1600-1400 cm⁻¹ "fingerprint region" are characteristic of the C=C stretching vibrations within the phenyl and pyridine rings.

-

A strong band around 1170 cm⁻¹ is expected for the C-O stretching vibration of the tertiary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern.

Experimental Rationale & Design

-

Ionization Method: Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample. This method imparts significant energy, leading to predictable and reproducible fragmentation patterns that are useful for structural elucidation.

-

Mass Analyzer: A Quadrupole or Time-of-Flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Detailed Experimental Protocol: MS Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatograph (GC-MS) for pure samples.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer and separated by their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Data Presentation: Mass Spectrometry Data

Table 4: Expected Mass Spectrometry Fragmentation Data (EI)

| m/z | Proposed Identity | Notes |

|---|---|---|

| 261 | [M]⁺ | Molecular Ion (C₁₈H₁₅NO) |

| 184 | [M - C₆H₅]⁺ | Loss of a phenyl radical |

| 183 | [M - C₆H₅ - H]⁺ | Loss of phenyl and hydrogen |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (from rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Source: Data is based on analysis of the related isomer diphenyl(4-pyridyl)methanol and fundamental fragmentation principles.[2][5][6][7]

Data Interpretation: Molecular Fragmentation

The mass spectrum provides the definitive molecular weight and structural insights.

-

Molecular Ion: The peak at m/z 261 corresponds to the molecular weight of this compound (261.32 g/mol ), confirming the molecular formula.[1]

-

Key Fragmentation: The most significant fragmentation pathway for tertiary benzylic alcohols is the alpha-cleavage of one of the C-C bonds adjacent to the carbinol carbon.[8] The loss of a stable phenyl radical (mass of 77) is highly favorable, leading to a prominent fragment ion at m/z 184 ([M-77]⁺). This fragment is a key diagnostic peak. Further fragmentation can lead to the appearance of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).

Synthesis of Spectroscopic Data: A Holistic Approach

No single technique provides the complete structural picture. True analytical authority is achieved by synthesizing the data from all three methods. The workflow below illustrates this integrated approach to structural verification.

Caption: Integrated workflow for the spectroscopic verification of this compound.

References

-

ResearchGate. (n.d.). ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. [Table]. Retrieved January 14, 2026, from [Link]

-

Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenyl(pyridin-2-yl)methanol. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

Scribd. (n.d.). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. Retrieved January 14, 2026, from [Link]

-

precisionFDA. (n.d.). PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)-. Retrieved January 14, 2026, from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved January 14, 2026, from [Link]

-

Govindaraju, V., & Young, K. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Diphenyl(4-pyridyl)methanol(1620-30-0) 1H NMR spectrum [chemicalbook.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Discovery and history of diphenyl(pyridin-2-yl)methanol synthesis

An In-Depth Technical Guide to the Synthesis of Diphenyl(pyridin-2-yl)methanol: From Foundational Discoveries to Modern Asymmetric Strategies

Abstract

This compound is a pivotal molecular scaffold in contemporary medicinal and organic chemistry. Its unique structure, which incorporates a pyridine ring and a benzhydryl alcohol moiety, establishes it as a valuable intermediate for the synthesis of a wide array of biologically active molecules.[1] Derivatives of this compound have emerged as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a significant target for therapeutic intervention in conditions related to inflammation, pain, and skin disorders.[1][2][3] Furthermore, the chiral nature of its central carbon atom makes it a critical building block in the asymmetric synthesis of pharmaceuticals, including the antimalarial drug mefloquine.[1][4] This guide provides a comprehensive exploration of the discovery and historical evolution of its synthesis, transitioning from classical organometallic approaches to the highly efficient and stereoselective catalytic methods that define the state-of-the-art.

Foundational Synthesis: The Grignard Reaction

The earliest and most fundamental method for constructing the tertiary alcohol core of this compound relies on the Grignard reaction, a cornerstone of carbon-carbon bond formation discovered by François Auguste Victor Grignard in 1900.[5] This organometallic reaction involves the nucleophilic addition of an organomagnesium halide to the electrophilic carbon of a carbonyl group.[5][6]

The causality behind this choice is straightforward: the Grignard reagent effectively reverses the polarity of the carbon atom attached to the halogen, transforming it into a potent nucleophile (a carbanion equivalent) capable of attacking ketones or aldehydes.[7] For the synthesis of this compound, two primary Grignard pathways are viable:

-

Pathway A: The reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with phenyl(pyridin-2-yl)methanone (commonly known as 2-benzoylpyridine).

-

Pathway B: The reaction of a pyridyl Grignard reagent (e.g., 2-pyridylmagnesium bromide) with benzophenone.[8]

The mechanism proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.[6] A subsequent acidic workup is essential to protonate the alkoxide and yield the final neutral alcohol product.[9]

Diagram 1: General Mechanism of the Grignard Reaction

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 5. Grignard reaction - Wikipedia [en.wikipedia.org]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. studylib.net [studylib.net]

- 8. WO1992019596A2 - PROCESSES FOR PRODUCING α-PYRIDYL CARBINOLS - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Theoretical Investigation into the Molecular Structure and Conformational Landscape of Diphenyl(pyridin-2-yl)methanol

A Whitepaper for Advanced Computational Chemistry and Drug Discovery

Abstract

Diphenyl(pyridin-2-yl)methanol is a pivotal molecular scaffold in medicinal chemistry and materials science, recognized for its role as a precursor to biologically active molecules and its function as a hemilabile ligand.[1] Its unique structure, featuring two bulky phenyl rings and a nitrogen-containing pyridine ring attached to a central carbinol carbon, imparts significant steric and electronic properties that dictate its chemical behavior and biological function. This technical guide provides a comprehensive theoretical framework for studying the molecular structure of this compound using quantum chemical methods. We delve into the rationale behind selecting specific computational strategies, present a detailed protocol for executing these studies, and analyze the expected structural and electronic outputs. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecular properties of this important compound and its derivatives.

Introduction: The Significance of a Triaryl Methanol Scaffold

The this compound framework is more than a simple combination of aromatic rings; it is a carefully designed structure with inherent chemical potential. The central carbinol carbon is a stereocenter, allowing for the existence of enantiomers, which is critical in the synthesis of chiral pharmaceuticals and natural products.[1] Derivatives of this scaffold have shown promise as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a target for treating pain and inflammation.[1]

From a coordination chemistry perspective, the molecule is a derivative of 2-(hydroxymethyl)pyridine (hmpH). The substitution of two hydrogen atoms with bulky phenyl groups introduces significant steric hindrance.[1] This modification is a deliberate design choice to influence the formation of metal clusters. The presence of a "hard" nitrogen donor (from the pyridine ring) and a "soft" oxygen donor (from the hydroxyl group) makes it a classic hemilabile ligand, capable of forming stable complexes while retaining a labile site for catalytic activity.[1]

Understanding the molecule's three-dimensional structure, conformational preferences, and electronic landscape is paramount to exploiting its potential. Theoretical studies provide a powerful, atomistic-level lens to probe these characteristics before undertaking extensive synthetic and experimental work.

Core Theoretical Methodologies: A Rationale

The accurate theoretical description of a flexible, aromatic system like this compound requires a careful selection of computational methods. The goal is to find a balance between computational cost and accuracy, particularly in capturing both covalent interactions and the more subtle non-covalent forces that govern its conformation.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) is the predominant method for these investigations because it offers a favorable balance of accuracy and computational efficiency for medium-to-large organic molecules.[2][3]

-

Causality of Choice : Unlike wave-function-based methods like Hartree-Fock (HF), which neglect electron correlation, DFT incorporates it through an exchange-correlation functional. This is crucial for accurately describing the electronic structure of aromatic systems.

-

Functional and Basis Set Selection :

-

Functional : The B3LYP hybrid functional is a common and well-validated choice for organic molecules, effectively mixing HF exchange with DFT exchange-correlation.[4][5][6] It reliably predicts geometries and vibrational frequencies.

-

Basis Set : A Pople-style basis set, such as 6-311++G(d,p) , is recommended. The "6-311" indicates a flexible triple-zeta description of valence electrons. The "++" adds diffuse functions for both heavy atoms and hydrogens, essential for describing lone pairs and potential hydrogen bonds. The "(d,p)" adds polarization functions, allowing for non-spherical electron density distribution, which is critical for describing the π-systems of the aromatic rings.[4][6]

-

The Role of Dispersion Correction

A known limitation of standard DFT functionals like B3LYP is their failure to adequately describe long-range electron correlation, commonly known as van der Waals or dispersion forces.[2] In this compound, these forces are significant in determining the precise orientation of the three aromatic rings.

-

Causality of Choice : The steric hindrance from the phenyl groups leads to a propeller-like conformation.[1][7] The subtle attractive forces between these rings influence the dihedral angles and overall stability. Omitting dispersion correction can lead to inaccurate geometries and energies.

-

Implementation : Methods like Grimme's D3 correction (i.e., B3LYP-D3) can be applied. This approach adds a semi-classical term to the DFT energy to account for dispersion, significantly improving the accuracy of the calculations with minimal additional computational cost.[2]

Workflow for Theoretical Analysis

A robust theoretical study follows a logical progression from structural optimization to property calculation. This workflow ensures that all subsequent analyses are based on a valid, stable molecular structure.

Caption: Computational workflow for theoretical molecular structure analysis.

Predicted Structural and Electronic Properties

Based on theoretical studies of analogous compounds, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol and other triarylmethanols, we can predict the key structural and electronic features of this compound.[4][7][8]

Molecular Geometry and Conformational Analysis

The molecule is expected to adopt a non-planar, propeller-like conformation due to the steric repulsion between the ortho-hydrogens of the three aromatic rings. The central C-O and C-C bond lengths will be typical for sp³ hybridized carbon. The dihedral angles between the planes of the pyridine and the two phenyl rings are the most critical parameters defining the conformation.